molecular formula C11H22ClNO B1405279 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride CAS No. 1864062-48-5

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

Cat. No. B1405279
M. Wt: 219.75 g/mol
InChI Key: XEGLPHUFBGNOKR-UHFFFAOYSA-N
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Description

“3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride” is an organic compound that includes a piperidine ring system, which is a common structural subunit in many drug targets . It’s a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom . This compound is a key structural motif in a vast number of different physiologically active compounds .


Synthesis Analysis

The synthesis of this compound involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process leads to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . A key step in the synthesis is a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring and a tetrahydropyran ring . The piperidine ring system is a common structural subunit in many drug targets . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ring-expansion of monocyclopropanated pyrroles and furans . This process involves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

One study focuses on the synthesis of derivatives via a one-pot, three-component reaction, highlighting the compound's role in facilitating efficient synthesis processes. The reaction involves salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine in acetonitrile under reflux conditions with piperidine, showcasing the compound's utility in creating diverse chemical structures with ease of handling and good yields (Alizadeh & Ghanbaripour, 2014).

Pharmacokinetic Modeling

Another significant application is in pharmacokinetic modeling, where a specific derivative, TBPT, was studied for its metabolism and the exposure of its metabolites in humans. The study used in vitro data and physiologically based pharmacokinetic modeling to predict metabolite/parent ratios, providing insights into drug metabolism and the pharmacological relevance of its metabolites. This research underscores the compound's role in understanding drug dynamics and metabolism in the human body (Obach et al., 2018).

Anticonvulsant and Neurotoxicity Studies

Research into novel kojic acids and allomaltol derivatives, including piperidine derivatives, has explored potential anticonvulsant compounds. These studies evaluate the synthesized compounds' anticonvulsant activities through various tests, contributing to the development of new therapeutic agents for seizure control. The findings from these studies illustrate the compound's importance in medicinal chemistry, particularly in the development of new treatments for neurological conditions (Aytemir & Çalış, 2010).

Antimicrobial and Antiviral Activities

Additionally, derivatives of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride have been synthesized and tested for their antimicrobial and antiviral activities. This research provides valuable insights into the potential therapeutic applications of these compounds in treating infections and highlights the compound's versatility in pharmaceutical research (Aytemir & Ozçelik, 2010).

properties

IUPAC Name

3-(oxan-4-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGLPHUFBGNOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
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3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
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3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
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3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
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3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
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3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

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